molecular formula C10H6F3N3 B2956839 2-(1-methyl-5-(trifluoromethyl)pyridin-2(1H)-ylidene)malononitrile CAS No. 303018-13-5

2-(1-methyl-5-(trifluoromethyl)pyridin-2(1H)-ylidene)malononitrile

Cat. No. B2956839
CAS RN: 303018-13-5
M. Wt: 225.174
InChI Key: AXGSVARJHUNCSW-UHFFFAOYSA-N
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Description

Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . They are used to protect crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .


Synthesis Analysis

2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step reaction .


Molecular Structure Analysis

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Chemical Reactions Analysis

The number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature .


Physical And Chemical Properties Analysis

The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .

Scientific Research Applications

Pharmaceutical Research

The trifluoromethyl group in this compound is of particular interest in pharmaceutical chemistry due to its ability to enhance the biological activity and stability of drug molecules . The presence of this group can improve the lipophilicity and metabolic stability, making it a valuable moiety in the design of new drug candidates. This compound could be investigated for its potential use in the development of drugs with improved pharmacokinetic properties.

Agrochemical Development

Compounds with a trifluoromethyl group have been utilized in the development of agrochemicals . Their strong electronegativity and lipophilic nature can contribute to the creation of more effective pesticides and herbicides. Research into the applications of this compound in agrochemicals could lead to the synthesis of new products that are more potent and environmentally stable.

Catalysis

In catalysis, the trifluoromethyl group can influence the reactivity and selectivity of catalytic processes . This compound might be used to develop new catalysts that can facilitate reactions under milder conditions, increase reaction rates, or improve product yields.

Organic Synthesis

The compound could serve as an intermediate in organic synthesis, particularly in the construction of complex molecules that contain the trifluoromethyl group . Its reactivity could be harnessed to create a variety of structurally diverse compounds.

Analytical Chemistry

Due to its distinctive structural features, this compound could be used as a standard or reagent in analytical techniques such as NMR, HPLC, or mass spectrometry to aid in the identification or quantification of similar compounds .

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2-[1-methyl-5-(trifluoromethyl)pyridin-2-ylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N3/c1-16-6-8(10(11,12)13)2-3-9(16)7(4-14)5-15/h2-3,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXGSVARJHUNCSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=CC1=C(C#N)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-methyl-5-(trifluoromethyl)pyridin-2(1H)-ylidene)malononitrile

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